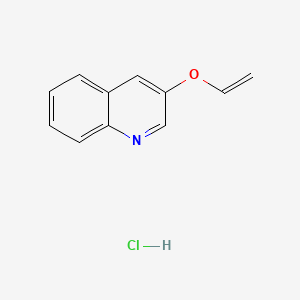
Quinoline, 3-(vinyloxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-(vinyloxy)-, hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a vinyloxy group at the third position of the quinoline ring and is combined with hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(vinyloxy)-, hydrochloride can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 3-(vinyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Quinoline, 3-(vinyloxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of Quinoline, 3-(vinyloxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Similar compounds to Quinoline, 3-(vinyloxy)-, hydrochloride include other quinoline derivatives such as:
- Quinoline, 2-(vinyloxy)-, hydrochloride
- Quinoline, 4-(vinyloxy)-, hydrochloride
- Quinoline, 3-(methoxy)-, hydrochloride
Uniqueness
This compound is unique due to the specific positioning of the vinyloxy group at the third position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives .
特性
CAS番号 |
71314-92-6 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
3-ethenoxyquinoline;hydrochloride |
InChI |
InChI=1S/C11H9NO.ClH/c1-2-13-10-7-9-5-3-4-6-11(9)12-8-10;/h2-8H,1H2;1H |
InChIキー |
XEGCQNVZFLIUFW-UHFFFAOYSA-N |
正規SMILES |
C=COC1=CC2=CC=CC=C2N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
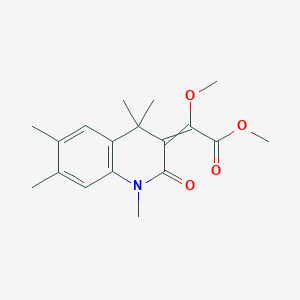
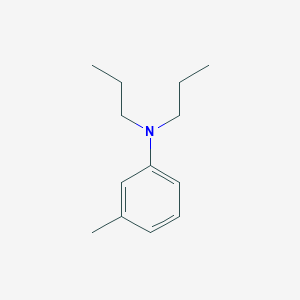
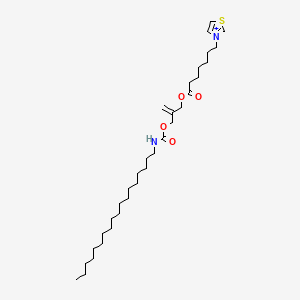
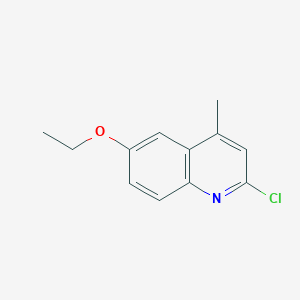
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
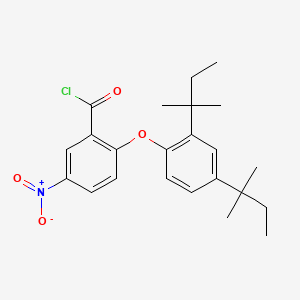

![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)

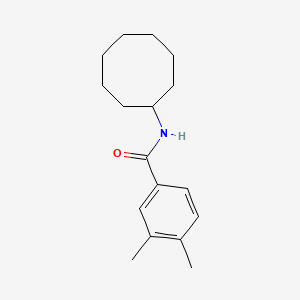

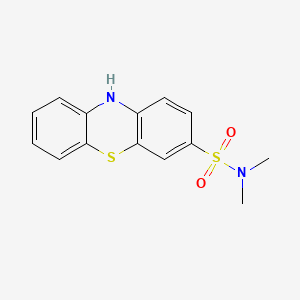
methanone](/img/structure/B13804956.png)
